molecular formula C13H15N3OS B6458736 2-(methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine CAS No. 2549019-45-4

2-(methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine

Cat. No.: B6458736
CAS No.: 2549019-45-4
M. Wt: 261.34 g/mol
InChI Key: CXQJYPRXUVICRN-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a pyrimidine ring substituted with a methylsulfanyl group at the second position and a phenoxyethyl group at the fourth position

Preparation Methods

The synthesis of 2-(methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with sodium methylthiolate to introduce the methylsulfanyl group. This intermediate is then reacted with 2-phenoxyethylamine under suitable conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dimethylformamide or acetonitrile and may require heating to facilitate the reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-(Methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine derivative.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action can include binding to active sites of enzymes, altering receptor conformation, or modulating signal transduction pathways.

Comparison with Similar Compounds

2-(Methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:

    2-(Methylsulfanyl)pyrimidine: Lacks the phenoxyethyl group, making it less complex and potentially less active in certain applications.

    N-(2-Phenoxyethyl)pyrimidin-4-amine: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

    2-(Methylsulfanyl)-N-(2-phenoxyethyl)benzamide: Contains a benzamide group instead of a pyrimidine ring, which can significantly alter its properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methylsulfanyl-N-(2-phenoxyethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-18-13-15-8-7-12(16-13)14-9-10-17-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQJYPRXUVICRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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